molecular formula C16H16N6O2S4 B4862644 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE

Cat. No.: B4862644
M. Wt: 452.6 g/mol
InChI Key: SWZLJWQIXULMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine yields the corresponding 1,3,4-thiadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives involves the inhibition of specific enzymes and pathways. For instance, these compounds can inhibit urease, an enzyme critical for the survival of certain bacteria . The molecular targets and pathways involved vary depending on the specific derivative and its application. In the case of antimicrobial activity, the compound may disrupt cell wall synthesis or interfere with DNA replication .

Comparison with Similar Compounds

1,3,4-Thiadiazole derivatives are unique due to their diverse biological activities and chemical reactivity. Similar compounds include:

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S4/c1-9-19-21-15(27-9)25-7-13(23)17-11-5-3-4-6-12(11)18-14(24)8-26-16-22-20-10(2)28-16/h3-6H,7-8H2,1-2H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZLJWQIXULMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2NC(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE
Reactant of Route 3
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE

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